molecular formula C17H15N3O2 B2642978 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034565-75-6

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2642978
CAS RN: 2034565-75-6
M. Wt: 293.326
InChI Key: YKCFBPZPBNZKRY-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, also known as FPA-124, is a small molecule drug that has shown potential in the treatment of neurological disorders. This compound is a selective antagonist of the CXCR4 receptor, which is involved in various physiological processes, including immune function, hematopoiesis, and neurogenesis.

Scientific Research Applications

  • Synthesis of Polysubstituted Pyridine Derivatives : A study highlighted the design and synthesis of new polysubstituted pyridine derivatives, including α-[2-methyl-5-cyano-4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide. These compounds were synthesized via a multi-step synthetic route, and their structures were confirmed through elemental analysis and NMR. Some of these compounds demonstrated certain fungicidal and herbicidal activities, indicating their potential agricultural applications (Li Zheng & W. Su, 2005).

  • Reactions with Diaminopyridine : Furan-2-ylidene acetates, derived from furan-2,3-diones, were reacted with 2,3-diaminopyridine and its derivatives, yielding pyrrol-2-ylidene-acetates. These reactions, through Michael type processes, were a focus of study due to the moderate yields and the determination of compound structures via various analytical methods (Mustafa Sacmacl et al., 2012).

  • Efficient Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides : A series of derivatives were synthesized using one-pot three-component synthesis, offering advantages such as good yields, environmentally friendly process, and mild reaction conditions. This method underlines the compound's versatility and potential for further chemical modifications and applications (R. Raju et al., 2022).

  • Synthesis and Reactivity of Imidazo[4,5-b]pyridine Derivatives : The synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives has been studied. This research shed light on the compound's reactivity, particularly its methylation process and the behavior during electrophilic substitution, highlighting its chemical versatility and potential for further development in various fields (M. M. El’chaninov et al., 2014).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-16(10-13-4-1-7-18-11-13)20-12-14-5-2-8-19-17(14)15-6-3-9-22-15/h1-9,11H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFBPZPBNZKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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